(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide
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Overview
Description
- The compound’s IUPAC name is (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide .
- It belongs to the class of benzofuran derivatives .
- Benzofurans are heterocyclic compounds with a benzene ring fused to a furan ring. They exhibit diverse biological activities.
- This compound’s structure includes a benzofuran core, a thiazole ring, and a pyridine moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via .
Reaction Conditions: Specific conditions vary, but typical steps include cyclization, condensation, and coupling reactions.
Industrial Production: While not widely produced industrially, research labs synthesize it for study.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including , , and .
Common Reagents:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a in drug discovery.
Biology: Investigated for and properties.
Medicine: or .
Industry: Limited industrial use due to its complex synthesis.
Mechanism of Action
Targets: It may interact with , , or .
Pathways: Further research needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran, thiazole, and pyridine features sets it apart.
Similar Compounds: Related compounds include and .
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C26H27N3O5S/c1-15(9-11-21(30)29-26-28-20(14-35-26)19-7-5-6-12-27-19)8-10-17-23(32-3)16(2)18-13-34-25(31)22(18)24(17)33-4/h5-8,12,14H,9-11,13H2,1-4H3,(H,28,29,30)/b15-8+ |
InChI Key |
PRNFBBBBDGBYFT-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC |
Origin of Product |
United States |
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